molecular formula C11H6F3NOS B12979849 5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde

5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde

Cat. No.: B12979849
M. Wt: 257.23 g/mol
InChI Key: CNQAUTKBIATATI-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thioamide under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Trifluoromethyl)phenyl)thiazole-2-carbaldehyde is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H6F3NOS

Molecular Weight

257.23 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-2-7(4-8)9-5-15-10(6-16)17-9/h1-6H

InChI Key

CNQAUTKBIATATI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(S2)C=O

Origin of Product

United States

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